molecular formula C12H10N2O2 B353394 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid CAS No. 856257-31-3

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Cat. No. B353394
M. Wt: 214.22g/mol
InChI Key: VWDJLWDAXLFYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid, also known as DHBI, is a heterocyclic compound that is widely used in the synthesis of various organic compounds. It is a versatile synthetic intermediate that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. DHBI is an important precursor in the synthesis of various heterocyclic compounds, and its use has been increasing in recent years due to its relatively low cost and ease of availability.

Scientific Research Applications

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid has been used in the synthesis of a variety of heterocyclic compounds, including quinolines, indoles, and indazoles. 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid has also been used in the synthesis of a variety of pharmaceuticals, including antimalarials, antibiotics, and antivirals. Finally, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid has been used in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.

Mechanism Of Action

The mechanism of action of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is not yet fully understood. However, it is believed that 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid acts as a catalyst in the synthesis of various organic compounds. It is thought that 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid facilitates the formation of a carbocation intermediate, which then reacts with other molecules to form the desired product. Additionally, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is believed to be involved in the formation of various heterocyclic compounds, such as quinolines, indoles, and indazoles.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid are not yet fully understood. However, it is believed that 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid may have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid has been shown to have a variety of pharmacological effects, including analgesic, anti-depressant, and anti-convulsant effects.

Advantages And Limitations For Lab Experiments

The use of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in laboratory experiments has several advantages. First, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is relatively inexpensive and easy to obtain. Second, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a versatile synthetic intermediate that can be used in the synthesis of a variety of organic compounds. Third, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is relatively stable and can be stored for long periods of time. Finally, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a relatively safe compound that is not hazardous to human health.
However, there are also some limitations to the use of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in laboratory experiments. First, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a relatively reactive compound, and must be handled with care. Second, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a relatively slow-reacting compound, and can take several hours to complete a reaction. Finally, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a relatively unstable compound, and can decompose if not stored properly.

Future Directions

There are several potential future directions for the use of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid in scientific research. First, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid could be used in the synthesis of new pharmaceuticals and agrochemicals. Second, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid could be used in the synthesis of new heterocyclic compounds. Third, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid could be used in the development of new catalysts for organic synthesis. Finally, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid could be used in the development of new materials for use in a variety of applications.

properties

IUPAC Name

4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDJLWDAXLFYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
Reactant of Route 2
4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
Reactant of Route 3
4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
Reactant of Route 6
4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Citations

For This Compound
2
Citations
G Murineddu, S Ruiu, JM Mussinu, G Loriga… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides (2a–k) as analogues of the previously reported CB 2 ligands 6-chloro- and 6-methyl-1-(2′,4′-dichlorophenyl)-N-…
Number of citations: 64 www.sciencedirect.com
V Deiana, M Gómez-Cañas, MR Pazos… - European Journal of …, 2016 - Elsevier
Previous studies have investigated the relevance and structure-activity relationships (SARs) of pyrazole derivatives in relation with cannabinoid receptors, and the series of tricyclic 1,4-…
Number of citations: 25 www.sciencedirect.com

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